Rocuronium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.84e-05 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Investigating Onset and Duration of Action

Due to its rapid onset and intermediate duration of action, rocuronium is often used in studies to precisely control muscle relaxation during specific research procedures. Researchers can tailor the dosage to achieve the desired level and timing of paralysis, allowing for a stable experimental environment. For instance, studies investigating the effects of various drugs on muscle function might utilize rocuronium to ensure minimal interference from muscle contractions [].

Source

The safety of high-dose rocuronium bromide in general anesthesia for spinal surgery and its effects on muscle relaxation - PMC - NCBI:

Understanding Neuromuscular Transmission

Rocuronium acts by competitively blocking acetylcholine receptors at the neuromuscular junction, preventing muscle activation. This mechanism allows researchers to probe the intricacies of neuromuscular transmission. By measuring the response of muscle tissues to varying doses of rocuronium, scientists can gain insights into neuromuscular physiology and the factors affecting nerve-muscle communication.

Source

Rocuronium Has a Suppressive Effect on Platelet Function via the P2Y12 Receptor Pathway In Vitro That Is Not Reversed by Sugammadex - MDPI:

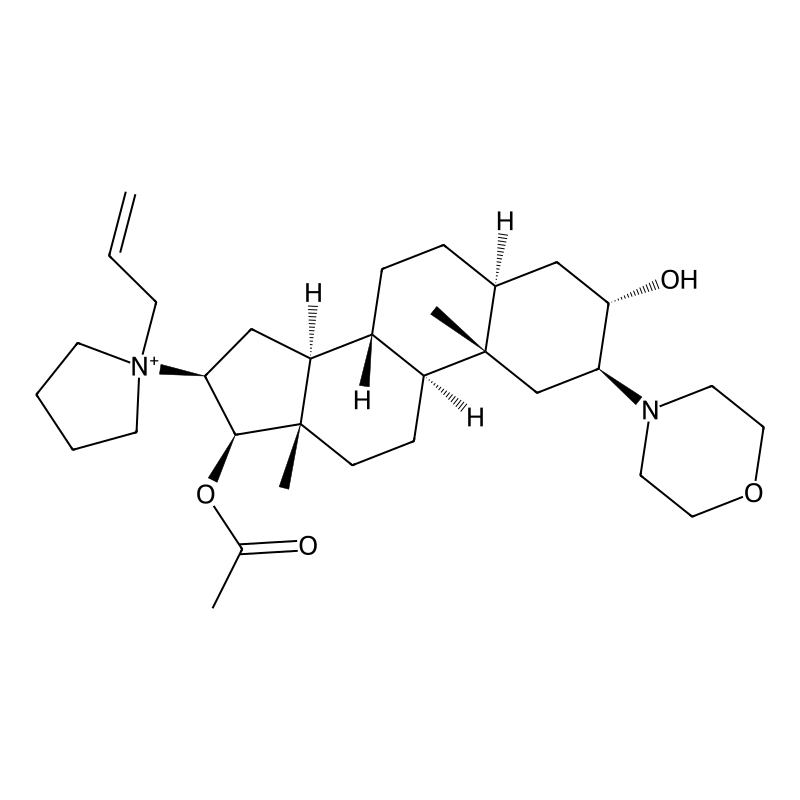

Rocuronium is a non-depolarizing neuromuscular blocker classified as an aminosteroid. It is primarily used in anesthesia to facilitate tracheal intubation and to provide muscle relaxation during surgical procedures or mechanical ventilation. Introduced in 1994, rocuronium is marketed under various trade names, including Zemuron and Esmeron. Its chemical formula is , with a molecular weight of approximately 529.77 g/mol . Rocuronium acts by competitively antagonizing nicotinic acetylcholine receptors at the neuromuscular junction, thereby preventing muscle contraction .

- Competitive Binding: Rocuronium binds to nicotinic acetylcholine receptors at the motor end plate.

- Inhibition of Acetylcholine: By occupying these receptors, it inhibits the binding of acetylcholine, preventing depolarization and subsequent muscle contraction .

- Metabolism: Rocuronium is metabolized in the liver to a less active metabolite, 17-desacetyl-rocuronium, which is then excreted via bile and urine .

Rocuronium exhibits significant biological activity as a neuromuscular blocker. Its mechanism involves:

- Rapid Onset: Rocuronium has a rapid onset of action, typically achieving intubating conditions within 1 to 2 minutes when administered intravenously at doses of 0.6 to 1.2 mg/kg .

- Intermediate Duration: The effects last approximately 20 to 35 minutes, making it suitable for various surgical procedures .

- Reversal Agents: The action of rocuronium can be reversed using agents like sugammadex or neostigmine, although sugammadex is more effective due to its high affinity for rocuronium .

The synthesis of rocuronium involves several synthetic steps, typically starting from simpler organic compounds. The general approach includes:

- Formation of the Aminosteroid Backbone: This involves creating a steroid-like structure that serves as the core of the molecule.

- Introduction of Functional Groups: Specific functional groups are added to enhance the binding properties and pharmacokinetics.

- Final Modifications: The compound undergoes additional modifications to achieve the desired pharmacological profile.

Detailed synthetic pathways are proprietary and vary among manufacturers.

Rocuronium's primary applications include:

- Anesthesia: Used extensively for endotracheal intubation and muscle relaxation during surgeries .

- Mechanical Ventilation: Facilitates ventilation in patients requiring respiratory support .

- Rapid Sequence Intubation: Particularly useful in emergency settings where quick intubation is necessary .

Rocuronium interacts with various pharmacological agents and physiological conditions:

- Reversal Agents: Sugammadex binds to rocuronium, reversing its effects effectively; neostigmine can also be used but is less effective .

- Cardiovascular Effects: Rocuronium may cause transient hypotension and hypertension; monitoring is essential during administration .

- Drug Incompatibilities: Rocuronium should not be mixed with certain drugs due to potential incompatibilities, necessitating careful administration protocols .

Rocuronium shares similarities with several other neuromuscular blockers but possesses unique features that distinguish it:

| Compound | Type | Onset Time | Duration of Action | Unique Features |

|---|---|---|---|---|

| Succinylcholine | Depolarizing | Very rapid (30s) | Short (5-10 min) | Causes initial muscle fasciculations |

| Vecuronium | Non-depolarizing | Moderate (3-5 min) | Long (30-60 min) | Less potent than rocuronium |

| Pancuronium | Non-depolarizing | Moderate (4-6 min) | Long (60-90 min) | More potent with significant cardiovascular effects |

| Atracurium | Non-depolarizing | Moderate (3-5 min) | Intermediate (20-35 min) | Metabolized by plasma esterases |

Uniqueness of Rocuronium

Rocuronium's rapid onset and intermediate duration make it particularly valuable in clinical settings where quick muscle relaxation is essential. Its unique structure allows for effective competitive antagonism at the neuromuscular junction while minimizing side effects compared to other agents like pancuronium.

The synthesis of rocuronium bromide follows a carefully orchestrated seven-step synthetic sequence that transforms a steroidal precursor into the final quaternary ammonium salt through a series of functional group manipulations [1]. The pathway begins with 2α,3α,16α,17α-bisepoxy-5α-androstan-17β-acetate (Compound III) as the starting material and proceeds through several key intermediates, each requiring specific reaction conditions and purification strategies.

The initial transformation involves the selective hydrolysis of Compound III using aqueous sodium hydroxide in methanol at temperatures between 40-65°C to generate 2α,3α-epoxy-5α-androstan-16β-ol-17-one (Compound V) [1]. This step operates under basic conditions for approximately 30 minutes, with the choice of methanol as solvent being critical for both solubility and reaction selectivity. The subsequent pyrrolidylation reaction represents the first major structural modification, where Compound V reacts with pyrrolidine in water-miscible organic solvents to form 2α,3α-epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17-one (Compound VI) [1].

A crucial aspect of this synthetic route is the formation of isomeric mixtures during the pyrrolidylation step, producing both the desired Compound VI and the undesired isomer Compound VI-a [1]. The process addresses this challenge through an innovative equilibration procedure that reduces the VI-a content from approximately 10-40% to less than 3% area by HPLC. This purification involves dissolving the crude mixture in methanol, heating to 60-80°C to achieve complete dissolution, followed by controlled water addition (3-4 volumes) to induce selective crystallization of the desired isomer [1].

The reduction of Compound VI to form 2α,3α-epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17β-ol (Compound IV) employs sodium borohydride as the reducing agent under carefully controlled temperature conditions [1]. The addition of the reducing agent occurs at -15°C to 10°C, followed by stirring at 20-24°C for at least three hours. This temperature control is essential for achieving high selectivity and minimizing the formation of stereoisomeric impurities, with the final product achieving 85-100% purity by HPLC analysis [1].

The ring-opening transformation that converts Compound IV to 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol (Compound VII) represents one of the most challenging steps in the synthesis [1]. This reaction requires extended reaction times of 24-48 hours at elevated temperatures (100-110°C, or 113-117°C under pressure) in the presence of morpholine and acid catalysts such as p-toluenesulfonic acid or zinc acetate. Despite the harsh conditions, this step can be performed without intermediate purification, as the crude product achieves 77-98% purity suitable for the subsequent acetylation [1].

The acetylation of Compound VII to produce 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α-ol-17β-acetate (Compound VIII) utilizes acetylating reagents such as acetyl chloride or acetic anhydride in the presence of bases like triethylamine or sodium carbonate [1]. This transformation occurs under mild conditions (0-60°C, preferably 20-24°C) over 12-48 hours, with the process designed to minimize the formation of diacetate impurities through careful control of base stoichiometry and reaction temperature [1].

Critical Process Parameters in Alkylation and Quaternary Ammonium Formation

The final quaternization step represents the most critical transformation in rocuronium bromide synthesis, converting the tertiary amine functionality in Compound VIII to the quaternary ammonium salt through reaction with allyl bromide [1]. This alkylation reaction exemplifies the challenges inherent in quaternary ammonium formation, requiring precise control of multiple parameters to achieve high yields while minimizing side product formation.

Historical synthetic approaches utilized excessive quantities of allyl bromide (8.7 equivalents) under ambient conditions for extended periods (22 hours), resulting in significant side product formation and necessitating complex purification procedures including column chromatography [1]. Modern process development has optimized this transformation through systematic investigation of reaction parameters, leading to substantial improvements in both efficiency and product quality.

The optimized quaternization process employs 1.3 to 3 molar equivalents of allyl bromide (preferably approximately 2 equivalents) in polar aprotic solvents such as dichloromethane [1]. The reaction mixture requires stringent water content control, maintaining levels below 0.1% by Karl Fischer analysis to prevent hydrolysis reactions that can lead to product degradation [1]. Temperature control between 35-40°C enhances reaction kinetics while preventing thermal decomposition, with reaction times of 22-24 hours ensuring complete conversion [1].

The incorporation of inorganic bases, particularly sodium carbonate, represents a significant advancement in quaternization chemistry [1]. These bases serve multiple functions: they neutralize hydrogen bromide generated during the reaction, maintain an alkaline environment that suppresses competing reactions, and facilitate the formation of the desired quaternary ammonium structure while inhibiting side product formation. The presence of base specifically reduces the formation of undesired structures designated as compounds A, B, and E in the patent literature [1].

Water content emerges as a particularly critical parameter in quaternary ammonium formation. Excessive moisture promotes hydrolysis reactions that can cleave the newly formed carbon-nitrogen bonds, leading to product degradation and yield losses [1]. The specification of less than 0.1% water content by Karl Fischer analysis reflects the sensitivity of the quaternization reaction to trace moisture. This requirement necessitates careful handling of reagents and solvents, often requiring pre-drying procedures for both allyl bromide and the organic solvent system [1].

The alkylation mechanism proceeds through nucleophilic substitution, where the nitrogen atom in the pyrrolidine ring of Compound VIII attacks the electrophilic carbon of allyl bromide [2]. This reaction follows classical SN2 kinetics, with the rate dependent on both the concentration of the nucleophile (Compound VIII) and the electrophile (allyl bromide). The formation of the quaternary ammonium center creates a permanently charged species that dramatically alters the physical and chemical properties of the molecule, including solubility, stability, and biological activity [2].

Temperature optimization balances reaction rate against product stability. Higher temperatures accelerate the quaternization reaction but can also promote side reactions such as elimination, rearrangement, or thermal decomposition [1]. The selected range of 35-40°C represents a compromise that achieves reasonable reaction rates while maintaining product integrity. Reaction monitoring through techniques such as high-performance liquid chromatography allows real-time assessment of conversion and side product formation [1].

Purification Strategies for Impurity Control

The complex multi-step synthesis of rocuronium bromide generates numerous potential impurities that must be controlled to meet pharmaceutical specifications. Each synthetic step introduces specific impurity challenges requiring tailored purification strategies that balance product recovery with purity requirements [1] [3] [4].

Column chromatography historically served as the primary purification method for rocuronium bromide, but modern manufacturing processes have largely eliminated this technique due to scalability concerns and economic considerations [1] [5]. Contemporary purification strategies focus on crystallization-based approaches that offer superior scalability and cost-effectiveness while achieving comparable or superior purity levels.

The purification of Compound VI demonstrates sophisticated impurity control through selective crystallization. The isomeric impurity VI-a, which differs only in stereochemistry at one position, presents a challenging separation problem due to similar physical and chemical properties [1]. The solution involves thermodynamic equilibration under controlled conditions, where heating the mixture in methanol to 60-80°C allows isomeric interconversion, followed by controlled cooling and water addition to selectively crystallize the thermodynamically favored isomer. This approach reduces VI-a content from 10-40% to less than 3% area by HPLC without requiring chromatographic separation [1].

Crystallization conditions significantly influence both purity and yield in pharmaceutical manufacturing. The rocuronium bromide purification process employs a sophisticated anti-solvent crystallization approach using dichloromethane as the dissolving solvent and diethyl ether as the anti-solvent [1] [5]. The addition of anti-solvent must be performed with vigorous stirring (840-1000 rpm) to ensure uniform supersaturation and promote consistent crystal formation. This controlled crystallization approach typically achieves purities exceeding 99% area by HPLC while maintaining acceptable yields [1].

Decolorization represents another critical aspect of pharmaceutical purification, addressing both colored impurities and trace contaminants that could affect product stability or appearance [1]. Aluminum oxide serves as the preferred decolorizing agent, often used in combination with bases such as sodium bicarbonate to maintain pH control during treatment. The decolorization process requires careful optimization to prevent excessive product loss while achieving the required color specifications [1].

Residual solvent control has become increasingly important in pharmaceutical manufacturing due to regulatory requirements for patient safety [1] [6]. The rocuronium bromide purification process addresses this challenge through optimized drying procedures at temperatures not exceeding 35°C for extended periods (minimum 5 days). This low-temperature drying prevents thermal degradation while ensuring complete solvent removal to levels compliant with International Council for Harmonisation guidelines [1].

High-performance liquid chromatography serves as the primary analytical tool for impurity monitoring throughout the purification process [3]. The method development for rocuronium bromide analysis requires separation of eight major impurities, necessitating optimized mobile phase compositions and detection systems. The use of amperometric detection enhances sensitivity for quaternary ammonium compounds, achieving limits of quantitation as low as 25-750 ng/mL for various impurities [3].

Process-related impurities arise from incomplete reactions, side reactions, and degradation pathways specific to each synthetic step [1] [7]. For example, the acetylation step can produce both monoacetate (desired) and diacetate (impurity) products, requiring careful control of reaction stoichiometry and purification conditions to minimize diacetate content. Similarly, the quaternization step generates specific side products (compounds A-E) that must be controlled through optimized reaction conditions and purification procedures [1].

The implementation of Quality by Design principles in purification strategy development emphasizes understanding the relationship between process parameters and product quality attributes [8]. This approach involves systematic investigation of crystallization conditions, solvent systems, and operating parameters to establish robust purification procedures that consistently deliver products meeting specification requirements.

Scale-Up Challenges in Industrial Synthesis

The transition from laboratory-scale synthesis to industrial manufacturing presents formidable challenges specific to rocuronium bromide production, encompassing heat transfer limitations, mixing efficiency concerns, equipment compatibility issues, and regulatory compliance requirements [8] [9]. These challenges are particularly acute for complex pharmaceutical molecules requiring precise stereochemical control and stringent purity specifications.

Heat transfer management represents one of the most significant scale-up challenges in rocuronium bromide manufacturing [8]. Several steps in the synthetic sequence involve exothermic reactions, including the basic hydrolysis of the starting epoxide and the quaternization reaction with allyl bromide [1]. Laboratory-scale reactions benefit from high surface-area-to-volume ratios that facilitate rapid heat dissipation, while industrial-scale vessels present much lower ratios that can lead to inadequate temperature control. Poor heat removal can result in thermal decomposition, side product formation, and safety hazards that compromise both product quality and manufacturing safety [8].

Mass transfer limitations become particularly problematic during the reduction step that converts Compound VI to Compound IV [1]. This transformation requires intimate contact between the sodium borohydride reducing agent and the substrate in solution, with gas evolution (hydrogen) complicating the reaction dynamics. Industrial-scale vessels may experience poor gas-liquid contact that leads to incomplete reduction, extended reaction times, and inconsistent product quality [8]. The implementation of enhanced agitation systems and gas management protocols becomes essential for successful scale-up of this critical transformation.

Mixing efficiency directly impacts multiple aspects of rocuronium bromide synthesis, particularly during crystallization operations and the quaternization reaction [1] [9]. The anti-solvent crystallization used for final product purification requires vigorous stirring (840-1000 rpm) to achieve uniform supersaturation and consistent crystal formation [1]. Scaling this operation to industrial vessels necessitates careful consideration of impeller design, power input, and mixing patterns to ensure equivalent mixing intensity throughout the vessel volume. Inadequate mixing can result in poor particle size distribution, inconsistent purity, and reduced process robustness [9].

Equipment compatibility issues arise from fundamental differences between laboratory glassware and industrial stainless steel vessels [9]. The multi-step synthesis involves various solvents, acids, bases, and organic reagents that may interact differently with industrial equipment materials. Compatibility studies must evaluate potential corrosion, contamination, and adsorption effects that could impact product quality or equipment integrity. Additionally, the transfer of temperature and mixing profiles from laboratory equipment to industrial systems requires careful scaling relationships and validation studies [9].

Process reproducibility becomes increasingly challenging at industrial scale due to the cumulative effects of small variations in multiple process parameters [8] [9]. The seven-step synthesis of rocuronium bromide requires consistent performance across all transformations to achieve acceptable overall yields and purity. Batch-to-batch variations in raw material properties, environmental conditions, and equipment performance can propagate through the synthetic sequence, leading to unpredictable final product quality. The implementation of statistical process control and real-time monitoring systems helps identify and mitigate sources of variability [8].

Regulatory compliance adds substantial complexity to industrial-scale synthesis through Good Manufacturing Practice requirements and documentation obligations [8]. The transition from research and development to commercial manufacturing requires extensive validation studies, equipment qualification, and process documentation that can extend development timelines and increase costs. Regulatory agencies require demonstration that industrial-scale processes consistently produce material equivalent to clinical trial supplies, necessitating comprehensive comparability studies [8].

Time and cost pressures create additional challenges during scale-up development [9]. The extended reaction times required for certain steps (24-48 hours for Compound VII formation) significantly impact manufacturing economics and facility utilization [1]. Process optimization efforts focus on identifying conditions that maintain product quality while reducing cycle times, often requiring trade-offs between reaction efficiency and product specifications [9].

Supply chain management becomes critical during scale-up, particularly for specialized reagents such as allyl bromide and specific catalysts [10]. The transition from research quantities to manufacturing volumes may reveal supply limitations, quality variations, or cost implications that were not apparent during development. Early engagement with suppliers and development of alternative sourcing strategies help mitigate supply chain risks [9].

Recent pharmaceutical industry experience demonstrates that drug shortages can significantly impact patient care and healthcare costs [11] [10]. Rocuronium bromide has experienced supply disruptions attributed to increased demand and manufacturing challenges [10]. These shortages highlight the importance of robust manufacturing processes and adequate production capacity to meet clinical needs. The development of more efficient synthetic routes and improved manufacturing processes represents a critical component of ensuring reliable drug supply [11].

Environmental considerations increasingly influence industrial synthesis design, with emphasis on waste minimization, solvent recovery, and sustainable manufacturing practices. The rocuronium bromide synthesis involves multiple organic solvents and generates considerable waste streams that require appropriate treatment and disposal. Process modifications that reduce solvent consumption, enable solvent recycling, or eliminate hazardous reagents contribute to both environmental sustainability and economic viability.

Competitive Antagonism at Neuromuscular Junction

Rocuronium functions as a competitive antagonist of nicotinic acetylcholine receptors at the neuromuscular junction [1] [2] [3]. The compound exhibits high-affinity binding to muscle-type nicotinic receptors with inhibition constants ranging from 18-25 nanomolar [1] [4]. Rocuronium competes directly with acetylcholine for binding sites, preventing neurotransmitter-induced depolarization of the muscle cell membrane [5] [6].

The receptor binding dynamics reveal that rocuronium binds to both classical neurotransmitter sites located at the extracellular α–γ and α–δ subunit interfaces [1]. Structural studies demonstrate that rocuronium primarily makes contacts with the principal α subunits while exhibiting limited interactions with complementary subunits [1]. This binding pattern distinguishes rocuronium from other neuromuscular blocking agents, with its closest complementary subunit interaction occurring with γY111 residue [1].

Receptor State Stabilization

Unlike depolarizing neuromuscular blockers, rocuronium stabilizes a resting-like channel state without causing initial muscle contractions [1] [5]. Cryo-electron microscopy studies reveal that rocuronium binding maintains the extracellular domain in an expanded conformation characteristic of antagonist-bound receptors [1]. The channel pore retains hydrophobic constrictions in its upper half, creating an extensive hydrophobic barrier that prevents ion permeation [1].

The α-M4 helices remain in close apposition to the coupling region when rocuronium is bound, contrasting with desensitized states where these helices become detached [1]. This structural arrangement prevents the conformational transition to an activated state, thereby maintaining the channel in a non-conducting configuration [1].

Kinetic Properties and Duration

Rocuronium demonstrates voltage-independent inhibition of nicotinic acetylcholine receptor currents, with inhibitory effects remaining consistent across membrane potentials ranging from -70 to -20 millivolts [7]. The compound accelerates both association and dissociation of acetylcholine from receptors, particularly affecting odd-numbered receptor subtypes [7].

Structure-Activity Relationships in Neuromuscular Blockade

Molecular Architecture and Binding Determinants

Rocuronium belongs to the aminosteroid class of neuromuscular blocking agents, sharing structural similarities with pancuronium and vecuronium while maintaining distinct pharmacological properties [2] [8] [9]. As a monoquaternary aminosteroid, rocuronium possesses a hydroxyl group at the 3-carbon position rather than an acetyl group, distinguishing it from vecuronium [9].

The compound's reduced potency compared to other aminosteroids (ED95 of 0.3 mg/kg) contributes significantly to its rapid onset of action [8] [9]. This inverse relationship between potency and onset time reflects the requirement for a larger number of drug molecules to diffuse into the neuromuscular junction to achieve effective receptor occupancy [8] [9].

Site Selectivity and Receptor Subtype Interactions

Rocuronium exhibits minimal site selectivity between the two binding sites on muscle-type nicotinic receptors, with a site selectivity ratio (Lαε/Lαδ) of 1.5 (range 0.3-2.9) [4] [10]. This relatively low selectivity contrasts markedly with other neuromuscular blocking agents such as vecuronium, which demonstrates a selectivity ratio of 21 (range 4-36) [4] [10].

The decreased selectivity enables rocuronium to bind effectively to both muscle-type and neuronal nicotinic receptors [1]. Since complementary subunits exhibit less conservation in their ligand-binding residues, compounds that primarily interact with principal subunits demonstrate greater promiscuity across receptor subtypes [1].

Structure-Function Correlations

The steroid nucleus provides a rigid structural framework that facilitates specific receptor interactions [8]. Rocuronium's monoquaternary structure, featuring an allyl group and pyrrolidine group attached to the D ring quaternary nitrogen atom, was designed to create a weaker antagonist compared to pancuronium [2] [8].

Structural modifications affecting the methyl quaternizing group significantly impact potency. Rocuronium loses substantial neuromuscular blocking activity when the methyl group is replaced with longer alkyl or alkenyl groups [8]. Similarly, modifications to the 17-acyl group reduce the potency of vecuronium analogues, highlighting the critical importance of specific structural features for optimal receptor binding [8].

Pharmacokinetic Modeling of Hepatic Clearance and Biliary Excretion

Hepatobiliary Elimination Pathway

Rocuronium undergoes primary elimination through the hepatobiliary system, with 50-75% of the administered dose excreted unchanged in bile [11] [12] [13]. The liver demonstrates high uptake capacity for rocuronium, with tissue concentrations ranging from 6.3-13.2% of the administered dose recovered from hepatic tissue 2-5 hours post-administration [11].

Compartmental Pharmacokinetic Models

Population pharmacokinetic analyses employ two- and three-compartment models to describe rocuronium disposition [14] [15] [16]. In healthy adults, plasma clearance ranges from 3.3-3.7 mL/kg/min, with a volume of distribution at steady state of 0.21-0.30 L/kg [14] [15] [16]. The distribution half-life spans 7.5-16.8 minutes, while the elimination half-life extends 85.6-92 minutes [14] [15] [16].

Hepatic Extraction and Disease States

Patients with hepatic cirrhosis demonstrate significantly altered pharmacokinetics, with plasma clearance reduced to 2.66 mL/kg/min compared to 3.70 mL/kg/min in healthy individuals [14] [17]. The slow redistribution half-life increases from 16.8 minutes in healthy patients to 28.3 minutes in cirrhotic patients, while the elimination half-life extends from 92 minutes to 143 minutes [14] [17].

The hepatic extraction ratio for rocuronium, calculated from in vitro uptake data, accurately reflects the initial extraction ratio observed in vivo [18]. This correlation validates the use of human hepatocyte cultures for predicting hepatic clearance mechanisms [18].

Compensatory Renal Mechanisms

During chronic loss of biliary excretion, enhanced renal clearance compensates for reduced hepatic elimination [19] [12]. Studies in bile duct-ligated animal models demonstrate increased renal excretion of rocuronium from 8.6% to 20.3% of the administered dose, while biliary excretion decreases from 28.4% to 8.9% [19] [12].

This compensation occurs through upregulation of Oatp2 transporters in the kidneys, which function as efflux transporters during cholestatic conditions [19] [12]. Knockdown of Oatp2 eliminates the enhanced renal secretion, confirming the critical role of this transporter in maintaining rocuronium clearance when hepatic function is compromised [19] [12].

Cytochrome P450 Interactions

Rocuronium demonstrates substrate binding to cytochrome P450 3A4, causing concentration-dependent inhibition down to 42% of control activity at 189 micromolar concentrations [20]. The compound also inhibits CYP2C9 and CYP2C19 activities to 75-80% of control levels at similar concentrations [20].

These interactions create potential for drug-drug interactions with medications metabolized by CYP3A4 and CYP2C19 [20]. Primary human hepatocyte studies confirm that rocuronium inhibits formation of both temazepam (via CYP3A4) and desmethyldiazepam (via CYP2C19) by 20% and 15%, respectively [20].

Allosteric Modulation Effects on Muscarinic Receptor Subtypes

Muscarinic Receptor Interactions

While rocuronium primarily targets nicotinic acetylcholine receptors, related neuromuscular blocking agents demonstrate allosteric modulation of muscarinic acetylcholine receptors [21] [22] [23]. Studies with the structurally similar compound rapacuronium reveal complex allosteric interactions that provide insights into potential rocuronium effects on muscarinic systems [21].

Subtype-Specific Allosteric Effects

Research on related aminosteroid neuromuscular blockers demonstrates differential effects across muscarinic receptor subtypes [21] [22]. Rapacuronium exhibits negative cooperativity with acetylcholine binding at all muscarinic receptor subtypes under equilibrium conditions, while simultaneously accelerating the rate of acetylcholine binding at odd-numbered subtypes (M1, M3, M5) [21].

At concentrations below 10 micromolar, rapacuronium increases both potency and efficacy of acetylcholine in stimulating guanosine 5'-O-(3-[35S]thio)triphosphate binding at M1, M3, and M5 receptors [21]. This potentiation occurs during the early non-equilibrium stage of receptor signaling, which more closely resembles physiological conditions than equilibrium binding experiments [21].

Binding Site Characterization

Allosteric modulators of muscarinic receptors, including neuromuscular blocking agents, bind to extracellular domains between the second and third extracellular loops [23] [24]. The M2 subtype demonstrates the highest affinity for prototypical allosteric modulators such as gallamine and alcuronium [23] [24].

The third extracellular loop plays a crucial role in allosteric modulator binding and cooperativity [24]. Amino acid substitutions in this region significantly affect both affinity and cooperativity patterns, with specific residue changes capable of introducing positive cooperativity characteristics [24].

Functional Implications

The time scale of neurotransmission (fractions of a second) makes non-equilibrium kinetic effects more therapeutically relevant than equilibrium binding parameters [21]. Allosteric modulators that accelerate acetylcholine binding kinetics during this critical timeframe can potentiate receptor activation despite decreasing equilibrium binding affinity [21].

These findings highlight the importance of dynamic receptor interactions rather than static binding measurements when evaluating the clinical significance of allosteric modulation [21]. The dichotomous effects observed with related compounds suggest that rocuronium may similarly exhibit complex, subtype-specific interactions with muscarinic receptors that warrant further investigation [21].

Clinical Relevance

Understanding allosteric modulation patterns becomes particularly important in clinical anesthesia where multiple drug classes interact simultaneously [25]. The potential for rocuronium to influence muscarinic receptor function could contribute to cardiovascular effects or interactions with other anesthetic agents that target cholinergic systems [22] [25].

| Parameter | Healthy Adults | Hepatic Cirrhosis | Renal Failure |

|---|---|---|---|

| Plasma Clearance (mL/kg/min) | 3.3-3.7 | 2.66 | 2.3 (39% reduction) |

| Volume of Distribution (L/kg) | 0.21-0.30 | 0.23-0.30 | Unchanged |

| Elimination Half-life (min) | 85.6-92 | 143 | Prolonged |

| Biliary Excretion (%) | 50-75 | Reduced | Unchanged |

| Renal Excretion (%) | 10-25 | Increased | Reduced |

| Receptor Property | Rocuronium | Comparison |

|---|---|---|

| Site Selectivity Ratio | 1.5 (0.3-2.9) | Vecuronium: 21 (4-36) |

| IC50 (nM) | 18-25 | Vecuronium: ~15 |

| Primary Interaction | α subunits | Variable |

| Receptor State | Resting-like | Varies by agent |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 24 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 22 of 24 companies with hazard statement code(s):;

H302 (81.82%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (81.82%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H331 (77.27%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Acute Toxic;Irritant

Other CAS

119302-91-9

Absorption Distribution and Excretion

Studies of distribution, metabolism, and excretion in cats and dogs indicate that rocuronium is eliminated primarily by the liver.

0.3 L/kg [3 to <12 mos]

0.26 L/kg [1 to <3 yrs]

0.21 L/kg [3 to <8 yrs]

0.25 L/kg/hr [Adults (Ages 27 to 58 years)]

0.21 L/kg/hr [Geriatrics (>=65 yrs)]

0.16 L/kg/hr [Normal ewnal and hepatice function]

0.13 L/kg/hr [Renal transplant patients]

0.13 L/kg/hr [Hepatic dysfunction patients]

0.35 +/- 0.08 L/kg/hr [Pediatric Patients 3 to <12 mos]

0.32 +/- 0.07 L/kg/hr [Pediatric Patients 1 to 3 yrs]

0.44 +/- 0.16 L/kg/hr [Pediatric Patients 3 to 8 yrs]

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

Rocuronium and sugammadex used effectively for electroconvulsive therapy in a patient with Brugada syndrome.

J ECT. 2012 Jun;28(2):e21-2.

[2]. Zhang Y, Xiang Y, Liu J.

Prevention of pain on injection of rocuronium: a comparison of lidocaine with different doses of parecoxib.

J Clin Anesth. 2012 Jul 2.

[3]. Suzuki T, Nameki K, Shimizu H, Shimizu Y, Nakamura R, Ogawa S.

Efficacy of rocuronium and sugammadex in a patient with dermatomyositis.

Br J Anaesth. 2012 Apr;108(4):703.

[4]. Illodo Miramontes G, Doniz Campos M, Filgueira Garrido P, Vázquez Martínez A.

Rocuronium used in rapid sequence intubation and reversal with sugammadex in a patient with myasthenia gravis.Rev Esp Anestesiol Reanim. 2011 Dec;58(10):626-7.

[5]. García Sánchez JI, Martínez Hurtado ED, Tordecilla Echenique YY, Santa-Ursula TJ.

Rocuronium used after sugammadex.Rev Esp Anestesiol Reanim. 2011 Dec;58(10):620-1.